molecular formula C13H16ClN3O2 B1527999 tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate CAS No. 1414864-04-2

tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate

Cat. No. B1527999
M. Wt: 281.74 g/mol
InChI Key: ZPLYIKUZAWDDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate, also known as TBC, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It has a melting point of 115 °C and a boiling point of 184 °C. This compound has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent for organic synthesis, and for its potential in biochemistry and physiology.

Mechanism Of Action

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate is a reversible inhibitor of enzymes involved in the biosynthesis of certain amino acids, such as tyrosine and tryptophan. It binds to the enzyme’s active site, blocking the substrate from entering and preventing the enzyme from catalyzing the reaction. This inhibits the production of the desired amino acid, leading to a decrease in its concentration in the cell.

Biochemical And Physiological Effects

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate has been shown to inhibit the production of tyrosine and tryptophan in cells, leading to a decrease in their concentrations in the cell. This can lead to a decrease in the production of proteins and other cellular components that rely on these amino acids for their production. In addition, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate may also affect the production of other cellular components, such as lipids and carbohydrates, which can lead to changes in cell metabolism.

Advantages And Limitations For Lab Experiments

The use of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent, making it ideal for use in small-scale experiments. Additionally, it is a fairly stable compound, making it suitable for use in long-term experiments. A limitation of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate is that it is a relatively weak inhibitor of enzymes, making it less effective in experiments that require a strong inhibition of enzyme activity.

Future Directions

The potential future applications of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate include its use in the development of new pharmaceuticals, as well as its use in biochemistry and physiology research. Additionally, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used to study the effects of enzyme inhibition on cell metabolism and development. Furthermore, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used to study the effects of changes in amino acid concentrations on protein synthesis, as well as its potential use as an inhibitor of other enzymes. Finally, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used in the development of new compounds for use in organic synthesis.

Scientific Research Applications

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent for organic synthesis, and for its potential in biochemistry and physiology. In pharmaceutical synthesis, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate has been used as a building block for the synthesis of heterocyclic compounds, such as quinolones, indoles, and purines. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as amides, esters, and amines. In biochemistry and physiology, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of certain amino acids.

properties

IUPAC Name

tert-butyl N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)16-8-10-9(14)4-5-11-15-6-7-17(10)11/h4-7H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLYIKUZAWDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC2=NC=CN21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125318
Record name Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate

CAS RN

1414864-04-2
Record name Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.